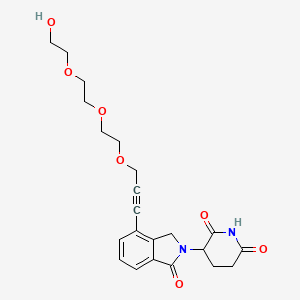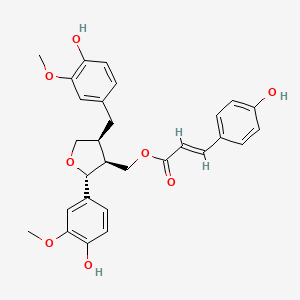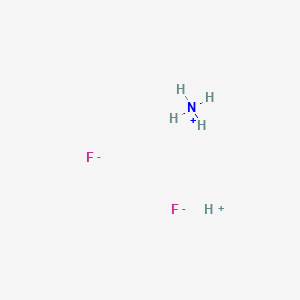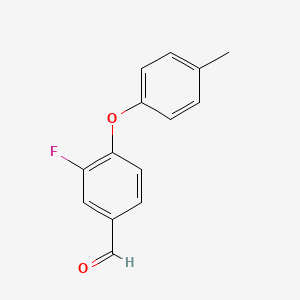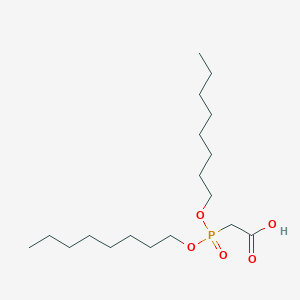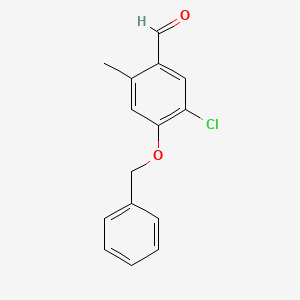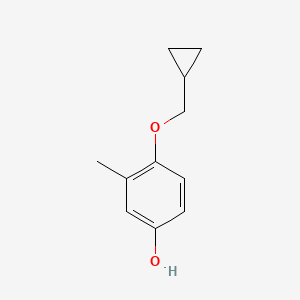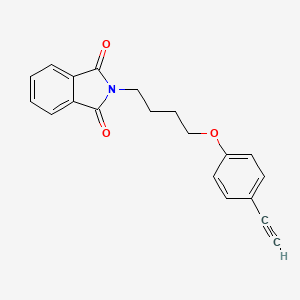![molecular formula C20H13NO10S2 B14763536 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxanthene yellow is a yellow fluorescent dye derived from benzoxanthene. It is known for its application in color converters for remote phosphor LED systems . This compound exhibits unique spectral properties and stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzoxanthene yellow can be synthesized through the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones. This reaction is typically catalyzed by graphene oxide or sulfated graphene nanosheets in water, providing a green and efficient method . Another method involves using nanostructured zinc oxide as a heterogeneous catalyst, which offers ease of separation, reusability, and short reaction times .
Industrial Production Methods
Industrial production of benzoxanthene yellow often employs multi-component reactions, utilizing catalysts such as phosphoric acid supported on alumina or other solid acid catalysts. These methods ensure high yields and environmentally friendly processes .
化学反応の分析
Types of Reactions
Benzoxanthene yellow undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, oxalic acid, and various solid acid catalysts. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .
Major Products
The major products formed from these reactions include various benzoxanthene derivatives, which exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties .
科学的研究の応用
Benzoxanthene yellow has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in color converters for remote phosphor LED systems.
Biology: Employed in the visualization of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the production of pH-sensitive fluorescent materials and laser technologies.
作用機序
The mechanism of action of benzoxanthene yellow involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a hyaluronidase inhibitor, where it interacts with the enzyme’s active site, preventing its activity . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
Benzoxanthones: Known for their wide range of medicinal applications, including anti-inflammatory and antitumor activities.
Uniqueness
Benzoxanthene yellow is unique due to its specific spectral properties and stability, making it particularly valuable in applications requiring long-lasting and stable fluorescent dyes. Its green synthesis methods and potential for high yields also set it apart from other similar compounds .
特性
分子式 |
C20H13NO10S2 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid |
InChI |
InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30) |
InChIキー |
CPAHWCXCAXMVFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


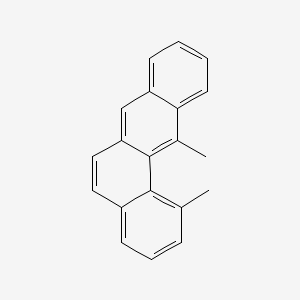

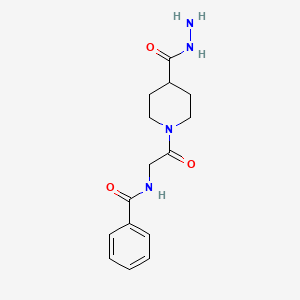
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
